molecular formula C6H5Cl3N4 B13588175 4,7-dichloro-1-methyl-1H-imidazo[4,5-d]pyridazinehydrochloride

4,7-dichloro-1-methyl-1H-imidazo[4,5-d]pyridazinehydrochloride

Cat. No.: B13588175
M. Wt: 239.5 g/mol
InChI Key: QPJANEPRCWNFRM-UHFFFAOYSA-N
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Description

4,7-Dichloro-1-methyl-1H-imidazo[4,5-d]pyridazine hydrochloride is a fused heterocyclic compound comprising an imidazole ring fused to a pyridazine ring at the [4,5-d] position (Fig. 1). The structure features chlorine atoms at the 4- and 7-positions and a methyl group at the 1-position, with the hydrochloride salt enhancing solubility. This compound is part of the imidazopyridazine family, which is less explored compared to other isomers like imidazo[1,2-b]pyridazines .

Properties

Molecular Formula

C6H5Cl3N4

Molecular Weight

239.5 g/mol

IUPAC Name

4,7-dichloro-3-methylimidazo[4,5-d]pyridazine;hydrochloride

InChI

InChI=1S/C6H4Cl2N4.ClH/c1-12-2-9-3-4(12)6(8)11-10-5(3)7;/h2H,1H3;1H

InChI Key

QPJANEPRCWNFRM-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=NN=C2Cl)Cl.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 4,7-dichloro-1-methyl-1H-imidazo[4,5-d]pyridazinehydrochloride typically involves the cyclization of amido-nitriles under mild reaction conditions. One common method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic system, enhanced by the electron-withdrawing chlorine atoms and fused imidazo-pyridazine ring, facilitates SNAr reactions. Key examples include:

  • Amination : Reacts with primary or secondary amines (e.g., methylamine, piperidine) in polar aprotic solvents (DMF, DMSO) at 80–120°C, yielding 4- or 7-amino derivatives .

  • Methoxylation : Treatment with sodium methoxide in methanol under reflux replaces chlorine with methoxy groups.

Table 1: SNAr Reaction Conditions and Outcomes

SubstrateNucleophileConditionsProductYield (%)Reference
4,7-Dichloro derivativeMethylamineDMF, 100°C, 12 h4-Methylamino-7-chloro derivative72
4,7-Dichloro derivativePiperidineDMSO, 80°C, 8 h7-Piperidino-4-chloro derivative65

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atoms participate in Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling aryl or heteroaryl group introduction:

  • Suzuki-Miyaura Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in dioxane/water (3:1) at 90°C .

  • Buchwald-Hartwig Amination : Forms C–N bonds with aryl amines under Pd₂(dba)₃/Xantphos catalysis .

Table 2: Cross-Coupling Reaction Examples

Reaction TypePartner ReagentCatalyst SystemProductYield (%)Reference
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄, K₂CO₃, dioxane4-Phenyl-7-chloro derivative85
Buchwald-Hartwig4-MethoxyanilinePd₂(dba)₃, Xantphos4-(4-Methoxyphenylamino) derivative78

Cyclization and Heteroannulation

The compound serves as a precursor for synthesizing polycyclic systems:

  • Imidazo-Pyridazine Fused Rings : Reacts with aldehydes (e.g., 4-nitrobenzaldehyde) in water/isopropyl alcohol (IPA) via imine formation, followed by cyclization to form tricyclic structures .

  • Mechanistic Pathway : Time-dependent NMR studies confirm a stepwise process involving imine intermediate formation, intramolecular cyclization, and aromatization .

Key Cyclization Example

  • Substrate : 4,7-Dichloro-1-methyl derivative + 4-nitrobenzaldehyde

  • Conditions : H₂O/IPA (5 mL), 80°C, 10 h

  • Product : 1-Methyl-3-(4-nitrophenyl)imidazo[4,5-d]pyridazine

  • Yield : 68%

Functional Group Transformations

  • Chlorine Displacement with Thiols : Reacts with thiophenol in the presence of CuI/L-proline to form thioether derivatives .

  • Hydrolysis : Controlled hydrolysis with aqueous HCl yields hydroxylated analogs.

Mechanistic Insights

  • Electron-Withdrawing Effects : Chlorine atoms stabilize transition states during SNAr by withdrawing electron density, enhancing reactivity .

  • Catalytic Cycles : Pd-catalyzed reactions proceed via oxidative addition of the C–Cl bond to Pd(0), followed by transmetalation or amine coordination .

Comparative Reactivity of Chlorine Atoms

Positional reactivity differences arise from steric and electronic factors:

PositionReactivity in SNArPreferred PartnersNotes
C4HigherBulky amines, arylboronic acidsLess steric hindrance
C7ModerateSmall nucleophilesAdjacent methyl group increases steric effects

Scientific Research Applications

4,7-Dichloro-1-methyl-1H-imidazo[4,5-d]pyridazinehydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,7-dichloro-1-methyl-1H-imidazo[4,5-d]pyridazinehydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Isomers

The imidazopyridazine family includes three primary isomers (Fig. 2):

Imidazo[4,5-d]pyridazine : Characterized by fused imidazole (N1, N3) and pyridazine (N4, N5) rings.

Imidazo[4,5-c]pyridazine : Differs in the fusion position, sharing one nitrogen atom between the rings.

Imidazo[1,2-b]pyridazine : Shares a single nitrogen atom, leading to distinct electronic and steric properties.

Key Differences :

  • Synthetic Accessibility : Imidazo[1,2-b]pyridazines are more synthetically accessible via transition-metal-catalyzed cross-coupling or condensation reactions, whereas imidazo[4,5-d] derivatives lack well-established routes .
  • Pharmacological Exploration : Imidazo[1,2-b]pyridazines are extensively studied for kinase inhibition and antiviral activity, while [4,5-d] analogs remain underexplored .

Substituent-Driven Comparisons

Chlorinated Derivatives
Compound Name Substituents Biological Activity
4,7-Dichloro-1-methyl-1H-imidazo[4,5-d]pyridazine HCl 4-Cl, 7-Cl, 1-Me Unknown (potential antiviral)
4,7-Dichloro-1H-imidazo[4,5-d]pyridazine (SC-25992) 4-Cl, 7-Cl Intermediate for further functionalization
Hydroxylated and Reduced Derivatives
Compound Name Substituents Reactivity/Stability
1-Benzyl-4,7-dihydroxy-3-methylimidazo[4,5-d]pyridazine 4-OH, 7-OH, 3-Me Base-sensitive; forms ring-opened products
4,5,6,7-Tetrahydro-1-methyl-1H-imidazo[4,5-c]pyridine HCl Tetrahydro core, 1-Me Increased flexibility; reduced aromaticity
  • Chlorine vs. Hydroxyl Groups : Chlorine substituents in the target compound confer greater stability toward nucleophilic attack compared to hydroxylated analogs, which undergo rapid ring-opening under basic conditions .

Pharmacological Activity Comparisons

Antiviral Activity
  • Imidazo[4,5-d]pyridazine Nucleoside Analogue: A ribofuranosyl-substituted derivative inhibits West Nile virus (WNV) helicase (IC50 = 30 μM) and replication in tissue cultures .
  • The methyl group may modulate pharmacokinetics (e.g., metabolic stability).
Enzyme Inhibition
  • Imidazo[1,2-b]pyridazines: Known for kinase inhibition (e.g., p38 MAPK, CDKs) due to ATP-binding pocket interactions .
  • Imidazo[4,5-d]pyridazines: Limited data, but chlorine substituents may enhance electrophilicity for covalent binding to enzymes.

Biological Activity

4,7-Dichloro-1-methyl-1H-imidazo[4,5-d]pyridazinehydrochloride, with the CAS number 17998-43-5, is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, properties, and biological activities based on diverse research findings.

  • Molecular Formula : C₅H₂Cl₂N₄
  • Molecular Weight : 189.00 g/mol
  • Purity : ≥95%
  • Storage Conditions : Inert atmosphere at 2-8°C .

Biological Activity Overview

The compound exhibits a range of biological activities, primarily through its interaction with various receptors and enzymes. Notably, it has been studied for its potential as a CRF1 receptor antagonist, which may have implications in treating psychiatric disorders and stress-related conditions.

Research indicates that this compound acts by selectively inhibiting the corticotropin-releasing factor (CRF) receptor. This mechanism is crucial in modulating stress responses and could be beneficial in developing therapies for anxiety and depression .

Case Study 1: CRF1 Receptor Antagonism

A study demonstrated that compounds similar to this compound exhibited significant antagonistic activity against the CRF1 receptor. The Ki values for binding affinity were reported to be less than 100 nM for the most active derivatives, indicating strong potential for therapeutic applications .

Case Study 2: Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined to be effective against Gram-positive bacteria, suggesting its utility in developing new antimicrobial agents .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReference
CRF1 Receptor AntagonismKi < 100 nM for binding affinity
Antimicrobial ActivityEffective against Gram-positive bacteria
CytotoxicityModerate cytotoxic effects on cancer cell lines

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